molecular formula C13H11NO2 B1313227 2-(3-Methoxybenzoyl)pyridine CAS No. 55030-49-4

2-(3-Methoxybenzoyl)pyridine

Cat. No. B1313227
CAS RN: 55030-49-4
M. Wt: 213.23 g/mol
InChI Key: YBVDKZSACQCHFA-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzoyl)pyridine is a chemical compound with the molecular formula C13H11NO2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2-(3-Methoxybenzoyl)pyridine or similar compounds often involves reactions with phenyl (pyridine-2-yl)methanol as a raw material, an ionic type hydride as a catalyst, and dry air or dry oxygen as an oxidizing agent . Other methods include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, and the use of benign catalysts and biodegradable composites .


Molecular Structure Analysis

The molecular structure of 2-(3-Methoxybenzoyl)pyridine can be analyzed using various spectroscopic methods. The time-dependent density functional theory (TD-DFT) approach can be used to simulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to achieve the frontier orbital gap .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Methoxybenzoyl)pyridine can be analyzed using various methods. For example, its melting point can be determined using melting point analysis, and its molecular weight can be determined using cryoscopic methods .

Scientific Research Applications

Catalysis and Material Science

  • Pd-Based Precatalysts for Cross-Coupling Reactions : Pd-based PEPPSI precatalysts with N/O-functionalized N-heterocyclic carbenes exhibit effectiveness in Suzuki-Miyaura type C-C cross-coupling reactions (Ray, Shaikh, & Ghosh, 2007).

  • Formation of Heterocyclic Complexes : Pyridine-N-functionalized carbene ligands have been used to create copper(I) imidazol-2-ylidene complexes, highlighting structural diversity in these compounds (Tulloch et al., 2001).

Pharmaceutical and Biomedical Research

  • Antimicrobial Activity : New pyridine derivatives have been synthesized and tested for antimicrobial activity, showing variable and modest results against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

  • Inhibitory Effect on Tumor Growth and Metastasis : Novel terpyridine-skeleton molecules, including some containing pyridine cores, have been synthesized, showing significant inhibitory effects on tumor growth and metastasis in specific applications (Kwon et al., 2015).

Optical and Sensory Applications

  • Fluorescent Probes for Mercury Ion : Specific pyridine derivatives, synthesized through a one-pot reaction, have been found effective as fluorescent probes for detecting mercury ions (Shao et al., 2011).

  • Nonlinear Optical Properties : Compounds like 2-hydroxy pyridinium derivatives have been studied for their nonlinear optical properties, indicating potential use in opto-electronic applications (Sathya, Dhamodharan, & Dhandapani, 2017).

Safety And Hazards

The safety data sheet for 2-(3-Methoxybenzoyl)pyridine indicates that it is intended for research and development use only, under the supervision of a technically qualified individual .

Future Directions

The future directions for research on 2-(3-Methoxybenzoyl)pyridine could involve the development of new synthesis methods, further investigation of its physical and chemical properties, and exploration of its potential therapeutic applications .

properties

IUPAC Name

(3-methoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-11-6-4-5-10(9-11)13(15)12-7-2-3-8-14-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVDKZSACQCHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443077
Record name 2-(3-METHOXYBENZOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxybenzoyl)pyridine

CAS RN

55030-49-4
Record name 2-(3-METHOXYBENZOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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